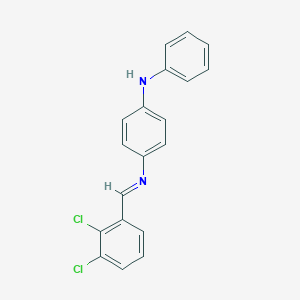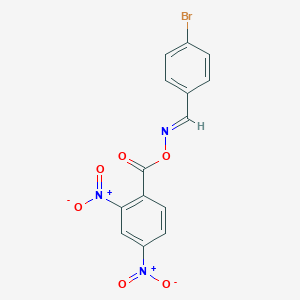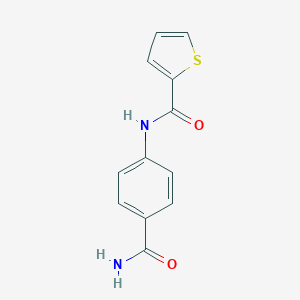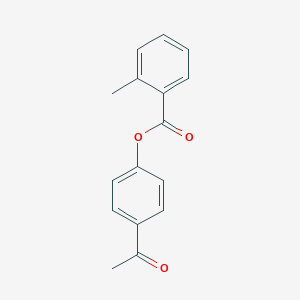![molecular formula C19H13ClN2O3 B324247 N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B324247.png)
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with a 4-chloro-3-nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-chloro-3-nitroaniline with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium hydroxide (NaOH) in ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 4-amino-3-chlorophenyl-4-biphenylcarboxamide.
Substitution: N-(4-substituted-3-nitrophenyl)-4-biphenylcarboxamide.
Hydrolysis: 4-biphenylcarboxylic acid and 4-chloro-3-nitroaniline.
Applications De Recherche Scientifique
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chloro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a biphenylcarboxamide group.
N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide: Contains a cyclohexylpropanamide group instead of a biphenylcarboxamide group.
N-(4-chloro-3-nitrophenyl)-4-(2,4-ditert-pentylphenoxy)butyramide: Contains a butyramide group with additional substituents.
Uniqueness
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of the biphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C19H13ClN2O3 |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-11-10-16(12-18(17)22(24)25)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,23) |
Clé InChI |
UCVWLKPFSFGTAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[4-(Benzyloxy)benzylidene]amino}-5-methylphenol](/img/structure/B324174.png)
![2-(4-chlorophenoxy)-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B324175.png)

![2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B324179.png)
![2-(4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B324180.png)
![4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B324181.png)

![N'-[1-(4-biphenylyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B324188.png)

